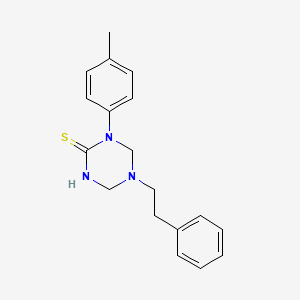

1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

描述

1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a triazinane derivative characterized by a six-membered 1,3,5-triazinane ring substituted with a 4-methylphenyl group at position 1 and a 2-phenylethyl chain at position 3.

属性

CAS 编号 |

685130-82-9 |

|---|---|

分子式 |

C18H21N3S |

分子量 |

311.4 g/mol |

IUPAC 名称 |

1-(4-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)21-14-20(13-19-18(21)22)12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) |

InChI 键 |

MGHZFAKRAMXRBC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 |

溶解度 |

6.5 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

1-(4-甲基苯基)-5-(2-苯乙基)-1,3,5-三嗪烷-2-硫酮的合成通常涉及在特定条件下使适当的前体发生反应。一种常见的合成路线包括将 4-甲基苯甲醛与 2-苯乙胺缩合,然后与硫脲环化。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进三嗪烷环的形成。

该化合物的工业生产方法可能涉及类似的合成路线,但已扩展到适应更大的数量。这些方法通常采用连续流动反应器和优化的反应条件,以确保高产率和纯度。

化学反应分析

1-(4-甲基苯基)-5-(2-苯乙基)-1,3,5-三嗪烷-2-硫酮会发生各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,从而形成亚砜或砜。

还原: 可以使用氢化铝锂等试剂进行还原反应,从而形成相应的胺类。

取代: 亲核取代反应可以在三嗪烷环上发生,其中卤代试剂可以取代氢原子,形成卤代衍生物。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

1-(4-甲基苯基)-5-(2-苯乙基)-1,3,5-三嗪烷-2-硫酮在科学研究中具有多种应用:

化学: 它被用作有机合成的构建块,可以创建更复杂的分子。

医药: 正在进行研究,以探索其作为治疗各种疾病的活性药物成分的潜力。

工业: 它被用于生产特种化学品和材料,包括聚合物和树脂。

作用机理

1-(4-甲基苯基)-5-(2-苯乙基)-1,3,5-三嗪烷-2-硫酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。确切的分子靶标和途径取决于该化合物所使用的特定应用和环境。

作用机制

The mechanism of action of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylphenyl group (electron-donating) contrasts with chlorine-substituted analogs (electron-withdrawing) in , which may influence reactivity and intermolecular interactions .

- Flexibility vs. Rigidity : The phenylethyl chain in the target compound introduces conformational flexibility, whereas cyclohexenyl () and furanyl () groups impose steric or electronic constraints.

Crystallographic and Supramolecular Features

- Hydrogen Bonding :

- Chlorophenyl-substituted triazinanes () form hydrogen-bonded chains (Z' = 2 in space group P₂₁), driven by N–H···S interactions. In contrast, the target compound’s methylphenyl and phenylethyl groups may promote weaker van der Waals interactions or π-stacking due to aromaticity .

- The use of SHELX software () is common for resolving such structures, suggesting analogous methods could determine the target compound’s packing motifs .

Physicochemical Properties

- Solubility : The cyclohexenyl-substituted analog () exhibits low aqueous solubility (5.1 μg/mL), likely due to hydrophobicity. The target compound’s phenylethyl group may similarly reduce solubility compared to polar substituents like furanyl .

生物活性

1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a compound that belongs to the class of triazinanes. Its unique structure and functional groups suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is C18H21N3S. The compound features a triazinane ring with specific substitutions that influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3S |

| Molecular Weight | 311.45 g/mol |

| IUPAC Name | 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can inhibit the growth of various bacterial strains. For instance:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Study : In vitro tests demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

- Research Findings : In a study evaluating the cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione showed promising results with IC50 values indicating significant growth inhibition .

The biological activities of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes.

- Receptor Binding : It could bind to receptors influencing signal transduction pathways related to cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and thionation processes. Variations in the substituents on the triazinane ring can lead to derivatives with enhanced or altered biological activities.

Synthetic Route Overview:

- Formation of the triazinane ring through cyclization.

- Substitution reactions to introduce phenylethyl and methyl groups.

- Thionation to yield the final thione derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。